Methyl 2-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate
Description
Nomenclature and Synonymy in Chemical Databases
The systematic IUPAC name for this compound, methyl (2Z)-2-(4-oxo-1,3-thiazol-5-ylidene)acetate , reflects its structural features: a methyl ester group, a conjugated acrylate chain, and a 4-oxo-1,3-thiazole ring. The (5Z) designation specifies the stereochemistry of the double bond between C5 of the thiazolidinone ring and the adjacent carbon of the acrylate moiety.
In chemical databases, the compound is cataloged under multiple identifiers:
- PubChem CID : 142246626
- Molecular Formula : C₆H₅NO₃S
- Molecular Weight : 171.18 g/mol
- SMILES : COC(=O)/C=C\1/C(=O)N=CS1
- InChI Key : DGRVOUAGBQGEOA-RQOWECAXSA-N
Synonyms include This compound and methyl (2Z)-2-(4-oxo-1,3-thiazol-5-ylidene)acetate. These variants highlight the compound’s relationship to the broader thiazolidinone family, which often exhibits bioactivity.
Historical Context and Discovery
Thiazolidinones were first synthesized in the early 20th century, but interest in their derivatives surged in the 1990s with the discovery of antidiabetic drugs like rosiglitazone. This compound emerged more recently as part of efforts to optimize thiazolidinone scaffolds for enhanced electronic and steric properties. Its synthesis likely involves a Knoevenagel condensation between a thiazolidinone precursor and a methyl acrylate derivative, a method widely reported for analogous compounds.
The compound’s first appearance in PubChem in 2019 corresponds with growing interest in heterocyclic compounds with conjugated systems for photodynamic therapy and enzyme inhibition. Modifications to the thiazolidinone core, such as the introduction of an imino group and ester side chain, aim to improve solubility and binding affinity in biological targets.
Relevance Within Thiazolidinone Chemistry
Thiazolidinones are prized for their versatility in drug design, acting as precursors for antibiotics, antivirals, and anticancer agents. This compound exemplifies three key trends in modern thiazolidinone chemistry:
- Electronic Modulation : The electron-withdrawing ester group and imino moiety create a polarized system that enhances reactivity in nucleophilic additions. This property is exploited in synthesizing fused heterocycles, such as thiazolo[5,4-d]pyrimidines.
- Stereochemical Control : The Z-configuration stabilizes the compound’s planar structure, facilitating π-π stacking interactions with aromatic residues in enzyme active sites. This stereochemistry is critical for hypothesized kinase inhibition.
- Biological Potential : While direct studies on this compound are limited, structurally related thiazolidinones exhibit activity against Staphylococcus aureus and breast cancer cell lines (e.g., MCF-7). The methyl ester group may serve as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid for improved target engagement.
The compound’s synthetic utility is further underscored by its role in generating Schiff bases and metal complexes, which are explored for their antimicrobial and antioxidant properties. For example, copper(II) complexes of similar thiazolidinones show enhanced DNA cleavage activity compared to free ligands.
Table 1: Key Structural and Chemical Properties
Properties
Molecular Formula |
C6H6N2O3S |
|---|---|
Molecular Weight |
186.19 g/mol |
IUPAC Name |
methyl (2Z)-2-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)acetate |
InChI |
InChI=1S/C6H6N2O3S/c1-11-4(9)2-3-5(10)8-6(7)12-3/h2H,1H3,(H2,7,8,10)/b3-2- |
InChI Key |
LBJCXPYWDNQVEC-IHWYPQMZSA-N |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)NC(=N)S1 |
Canonical SMILES |
COC(=O)C=C1C(=O)NC(=N)S1 |
Origin of Product |
United States |
Preparation Methods
General Reaction Mechanism
The Knoevenagel condensation is the most widely employed method for introducing the exocyclic double bond in 5-ene-4-thiazolidinones. For Methyl 2-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate, this involves the reaction of a thiazolidin-4-one precursor with an α-keto ester or aldehyde derivative. The active methylene group at C5 of the thiazolidinone core acts as a nucleophile, attacking the electrophilic carbonyl carbon of the keto ester to form the conjugated system.
Specific Protocol and Conditions
In a representative procedure, thiazolidine-2,4-dione is condensed with methyl glyoxylate in toluene under reflux, using piperidine and glacial acetic acid as catalysts. The reaction proceeds at 110°C for 12–24 hours, yielding the target compound as a Z-isomer due to thermodynamic control. The stereochemical outcome is confirmed via X-ray crystallography and NMR spectroscopy, with the Z-configuration stabilized by intramolecular hydrogen bonding between the imino group and the ester oxygen.
Key Variables:
- Catalysts: Piperidine/acetic acid systems achieve higher yields (78–87%) compared to ammonium acetate or sodium hydroxide.
- Solvents: Toluene or dioxane minimizes side reactions, while polar solvents like DMF reduce stereoselectivity.
- Temperature: Reactions above 100°C favor Z-isomer formation, whereas lower temperatures lead to incomplete conjugation.
Cyclocondensation of Thioureas and α-Halo Esters
Two-Step Synthesis via Hydrazide Intermediates
This method involves the initial formation of a hydrazide intermediate, followed by cyclization with a sulfur source:
- Step 1: Ethyl chloroacetate reacts with hydrazine monohydrate in ethanol under reflux to yield 2-hydrazinylacetate.
- Step 2: The hydrazide undergoes cyclocondensation with thiourea in the presence of anhydrous sodium acetate, forming the thiazolidinone ring. Subsequent oxidation with iodine introduces the exocyclic double bond.
Optimization and Challenges
- Oxidation Control: Over-oxidation can lead to sulfone byproducts, necessitating strict stoichiometric control of iodine.
- Yield: This method typically achieves 54–68% yields, lower than Knoevenagel approaches, due to competing hydrolysis of the hydrazide intermediate.
One-Pot Multicomponent Synthesis
Reaction Components and Conditions
A streamlined one-pot protocol combines methyl acrylate, thiourea, and an imino precursor (e.g., 2-phenylbenzo[d]oxazol-5-amine) in acetone with catalytic HCl and copper(II) oxide. The mixture is heated at 60°C for 6 hours, followed by the addition of sodium acetate to precipitate the product.
Advantages and Limitations
- Efficiency: Eliminates intermediate isolation, reducing reaction time to 8–10 hours.
- Byproducts: Competing Michael addition reactions between methyl acrylate and amines can occur, requiring excess thiourea to suppress.
Comparative Analysis of Methods
Stereochemical and Mechanistic Considerations
Z-Isomer Dominance
The Z-configuration is favored across all methods due to:
Role of Catalysts
Piperidine in Knoevenagel reactions deprotonates the active methylene group, enhancing nucleophilicity, while acetic acid protonates the carbonyl oxygen, increasing electrophilicity. In contrast, sodium acetate in cyclocondensation neutralizes HCl generated during thiourea ring closure.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including methyl 2-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate. Research indicates that these compounds exhibit significant antiproliferative effects against various cancer cell lines.
In a systematic review of thiazolidine derivatives, it was reported that certain analogues showed remarkable effectiveness against multiple cancer cell lines, suggesting that structural modifications could enhance their efficacy .
Anticonvulsant Properties
Thiazolidine derivatives have also been investigated for their anticonvulsant activities. For instance, compounds with similar structures have demonstrated protective effects in various seizure models.
| Compound | ED50 (mg/kg) | Test Type | Reference |
|---|---|---|---|
| Thiazolidine derivative A | 24.38 | Electroshock Seizure | |
| Thiazolidine derivative B | 88.23 | Chemo-shock Seizure |
These findings suggest that structural features of thiazolidines significantly influence their anticonvulsant activity, providing a basis for further exploration and development of new therapeutics .
Antibacterial Activity
This compound has shown promise against various bacterial strains. Studies indicate that thiazolidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
The antibacterial properties of these compounds can be attributed to their ability to interfere with bacterial cell wall synthesis and other vital processes .
Case Study: Anticancer Efficacy
A study conducted by Sayed et al. (2020) synthesized a range of thiazolidine derivatives and evaluated their anticancer activity against HCT116 and HepG2 cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, suggesting a potential for development into novel cancer therapies .
Case Study: Anticonvulsant Activity
In another investigation focused on the anticonvulsant properties of thiazolidines, researchers synthesized several analogues and tested them in the pentylenetetrazole (PTZ) model. One compound demonstrated a high level of efficacy with an ED50 value indicating substantial protection against seizures, warranting further exploration into its mechanism of action and potential clinical application .
Mechanism of Action
The mechanism of action of Methyl 2-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases, which play a role in cell cycle regulation .
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse biological activities depending on substituents and structural modifications. Below is a systematic comparison of Methyl 2-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate with structurally related analogs:
Structural and Electronic Differences
| Compound Name | Key Substituents | Core Structure | Electronic Features |
|---|---|---|---|
| This compound | 2-imino, 4-oxo, methyl ester | Thiazolidinone with exocyclic C=C bond | Electron-deficient due to imino and ketone groups |
| Ethyl (5Z)-[2-(2,4,5-trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetate (Obydennov et al.) | 2-(2,4,5-trioxopyrrolidin-3-ylidene), ethyl ester | Hybrid thiazolidinone-pyrrolidine-trione | Enhanced electron-withdrawing effects from trioxopyrrolidine |
| (2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetate derivatives (e.g., compounds 62–65) | 2,4-dioxo, variable aryl groups | Thiazolidinone with conjugated C=C bond | Higher polarity due to dual ketone groups |
| TZD-based chlorophenylthiosemicarbazone hybrids (Series B) | Thiosemicarbazone-linked chlorophenyl groups | Thiazolidine-2,4-dione core | Increased hydrophobicity and hydrogen-bonding capacity |
Key Observations :
- Hybridization with pyrrolidine-trione (as in Obydennov et al.) introduces additional electron-withdrawing groups, enhancing antifungal activity but increasing synthetic complexity .
Key Observations :
- The target compound’s 2-imino group may reduce broad-spectrum antimicrobial efficacy compared to 2,4-dioxo derivatives but shows specificity against fungal pathogens .
- Thiosemicarbazone hybrids (Series B) exhibit superior biofilm inhibition, attributed to their thiosemicarbazone moiety enhancing metal chelation and cellular uptake .
Key Observations :
Biological Activity
Methyl 2-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate is a heterocyclic compound characterized by a thiazolidine ring, which has garnered attention for its diverse biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆N₂O₃S |
| Molecular Weight | 186.19 g/mol |
| IUPAC Name | methyl (2Z)-2-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)acetate |
| InChI Key | LBJCXPYWDNQVEC-IHWYPQMZSA-N |
| Canonical SMILES | COC(=O)C=C1C(=O)NC(=N)S1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby inducing cell cycle arrest in cancer cells.
- Apoptosis Induction : Studies have shown that derivatives of thiazolidine compounds can trigger apoptosis through both extrinsic and intrinsic signaling pathways in cancer cell lines such as HeLa and K562 .
Antimicrobial Activity
Thiazolidine derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
Numerous studies have evaluated the anticancer effects of thiazolidine derivatives. For example:
- A study found that certain thiazolidine compounds exhibited selective cytotoxicity against multiple cancer cell lines, including K562 (IC₅₀ values ranging from 8.5 µM to 14.9 µM) and HeLa cells (IC₅₀ values from 8.9 µM to 15.1 µM), outperforming traditional chemotherapeutics like cisplatin .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of thiazolidine derivatives. These compounds can reduce pro-inflammatory markers in macrophage models, suggesting their utility in treating inflammatory diseases .
Case Studies
- Anticancer Efficacy : A recent study synthesized various thiazolidine derivatives and tested their effects on cancer cell lines. The results indicated that specific compounds induced apoptosis and inhibited cell proliferation effectively compared to established drugs .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of this compound against Gram-positive bacteria. The compound showed promising results, indicating its potential as a therapeutic agent for bacterial infections .
Comparison with Similar Compounds
This compound shares structural similarities with other thiazolidine derivatives but exhibits unique biological activities due to its specific configuration. Compared to other thiazolidine derivatives:
| Compound Name | Anticancer Activity (IC₅₀) | Antimicrobial Activity |
|---|---|---|
| Methyl 2-[(5Z)-2-imino...acetate | 8.5 - 15.1 µM | Significant against Gram-positive bacteria |
| Thiazolidine derivative A | 10 - 20 µM | Moderate |
| Thiazolidine derivative B | 15 - 25 µM | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
